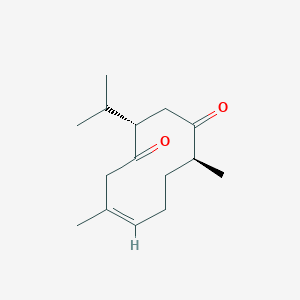

(3S,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C15H24O2 and its molecular weight is 236.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(3S,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione, commonly known as curdione , is a sesquiterpene compound primarily extracted from the rhizomes of various Curcuma species, particularly Curcuma longa and Curcuma wenyujin. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| CAS Number | 13657-68-6 |

| Melting Point | 61.5 - 62.0 °C |

| Boiling Point | 347.6 °C |

| Solubility | Soluble in organic solvents (ether, chloroform) |

Curdione exhibits its biological effects through several mechanisms:

- CYP3A4 Inhibition : Curdione has been shown to inhibit the activity of cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. It does this by accelerating the degradation of CYP3A4, which can alter the pharmacokinetics of co-administered drugs .

- Anticancer Activity : Research indicates that curdione possesses significant anticancer properties. It has been reported to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Effects : Curdione demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This effect is mediated through the suppression of NF-kB signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of curdione:

- Study on Anticancer Properties : A study published in Phytotherapy Research investigated the effects of curdione on human breast cancer cells (MCF-7). The results indicated that curdione significantly reduced cell viability and induced apoptosis via mitochondrial pathways.

- Anti-inflammatory Study : In an animal model of arthritis, curdione treatment led to a marked decrease in paw swelling and joint inflammation. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls .

Comparative Analysis with Related Compounds

Curdione shares structural similarities with other sesquiterpenes which also exhibit notable biological activities. The following table summarizes some related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Curcumin | Diarylheptanoid | Strong anti-inflammatory properties |

| Germacrone | Sesquiterpene | Exhibits insecticidal activity |

| Curcumol | Sesquiterpene | Neuroprotective effects |

| Ar-turmerone | Sesquiterpene | Anti-inflammatory and antimicrobial activities |

Curdione's unique stereochemistry contributes to its distinct biological activity profile compared to these similar compounds, making it a subject of interest for further pharmacological studies.

Applications De Recherche Scientifique

Curdione exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Anticancer Properties : Research indicates that curdione possesses significant anticancer effects, particularly against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

- Antimicrobial Activity : Curdione has demonstrated antimicrobial properties against several pathogenic bacteria and fungi. Studies have indicated its effectiveness in inhibiting the growth of organisms such as Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural antimicrobial agent .

- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Curdione may inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .

- Antioxidant Activity : Curdione also shows antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress, which is linked to various chronic diseases .

Medicinal Chemistry

Curdione's diverse biological activities make it a valuable candidate for drug development:

- Cancer Therapeutics : Due to its anticancer properties, curdione is being studied for its potential use in developing novel cancer treatments.

- Natural Antimicrobials : Its effectiveness against pathogens positions curdione as a candidate for developing natural antimicrobial agents.

Agricultural Applications

Curdione's antimicrobial properties can be utilized in agriculture:

- Pesticides : The compound can be explored as a natural pesticide or fungicide to protect crops from diseases caused by bacteria and fungi.

- Plant Growth Regulators : Research into curdione's effects on plant growth could lead to its application as a growth regulator.

Food Industry

Curdione's antioxidant properties may find applications in food preservation:

- Natural Preservatives : Its ability to inhibit oxidation can be leveraged to enhance the shelf life of food products.

Case Study 1: Anticancer Activity

A study published in Phytotherapy Research examined the effects of curdione on human breast cancer cells (MCF-7). Results showed that curdione significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on curdione's antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests its potential use in developing topical antiseptics or preservatives .

Case Study 3: Anti-inflammatory Mechanisms

In a study addressing inflammatory responses, curdione was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential therapeutic role in managing inflammatory diseases .

Propriétés

Formule moléculaire |

C15H24O2 |

|---|---|

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

(3S,6Z,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6-/t12-,13-/m0/s1 |

Clé InChI |

KDPFMRXIVDLQKX-ISGXEFFDSA-N |

SMILES isomérique |

C[C@H]1CC/C=C(\CC(=O)[C@@H](CC1=O)C(C)C)/C |

SMILES canonique |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Synonymes |

curdione |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.